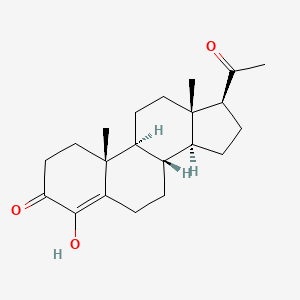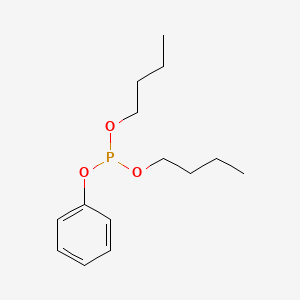
Dibutyl phenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dibutyl phenyl phosphite is an organophosphorus compound with the molecular formula C14H23O4P. It is commonly used as an antioxidant and stabilizer in various industrial applications. The compound is known for its ability to decompose hydroperoxides, making it valuable in polymer stabilization and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl phenyl phosphite can be synthesized through the esterification of phosphorous acid with butanol and phenol. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid. The process can be represented by the following equation:
Properties
CAS No. |
3266-57-7 |
|---|---|
Molecular Formula |
C14H23O3P |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
dibutyl phenyl phosphite |
InChI |
InChI=1S/C14H23O3P/c1-3-5-12-15-18(16-13-6-4-2)17-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
TUOQCIYKPUYVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(OCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
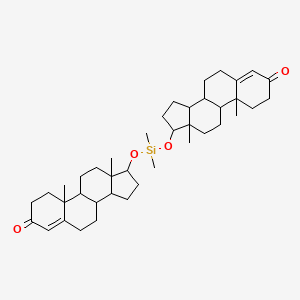
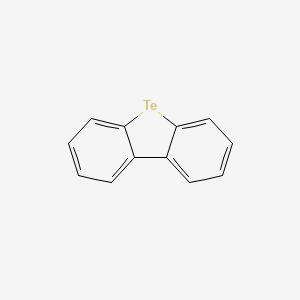
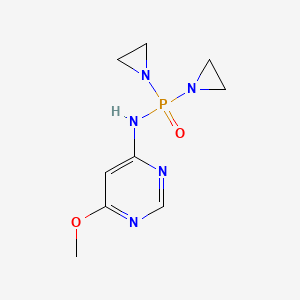
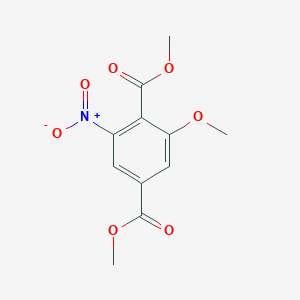
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
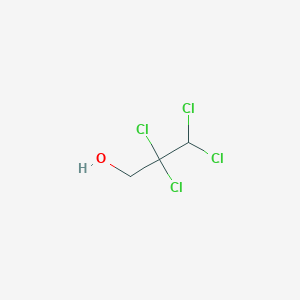

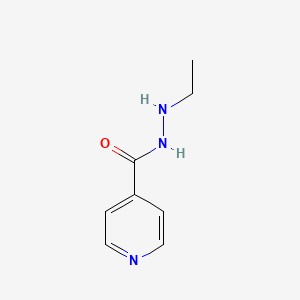

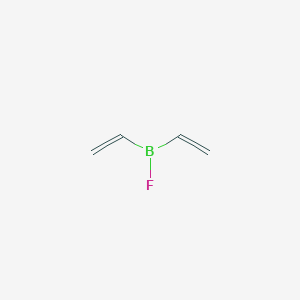
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
